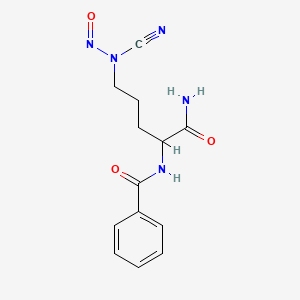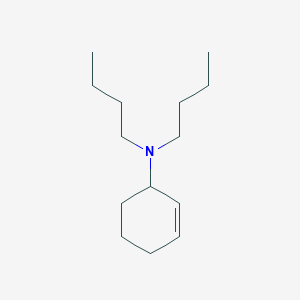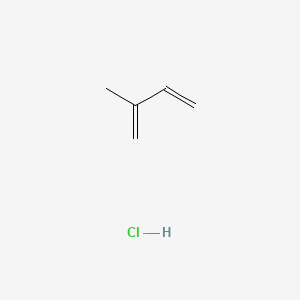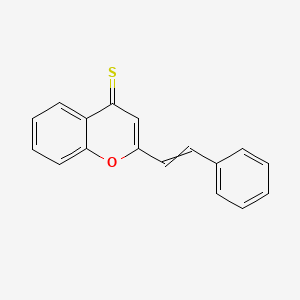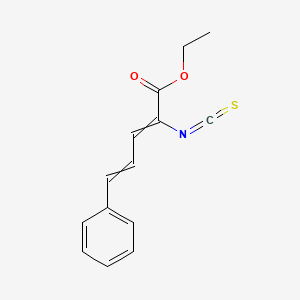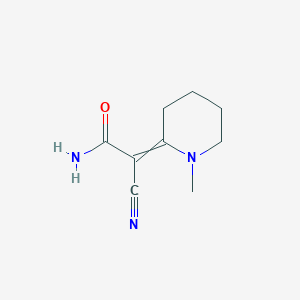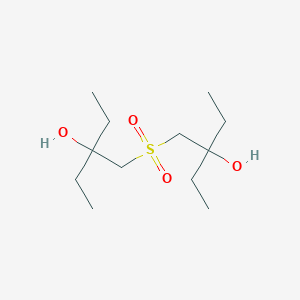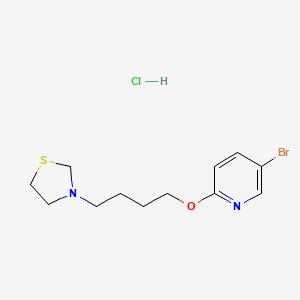
Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride: is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 5-bromo-2-pyridyloxy group attached to a butyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 5-bromo-2-pyridyloxy intermediate. This intermediate is then reacted with a butyl chain that has a leaving group, such as a halide, under basic conditions to form the desired product. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and can be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated or modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride can be used to study the effects of thiazolidine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.
Medicine: In medicine, this compound may have potential therapeutic applications. Thiazolidine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-diabetic properties. This specific compound could be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride depends on its interaction with molecular targets. The thiazolidine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The presence of the 5-bromo-2-pyridyloxy group may enhance binding affinity to specific targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
- Thiazolidine, 3-(4-(5-fluoro-2-pyridyloxy)butyl)-, hydrochloride
- Thiazolidine, 3-(4-(5-iodo-2-pyridyloxy)butyl)-, hydrochloride
Comparison: Compared to its analogs with different halogen substitutions (chlorine, fluorine, iodine), Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride may exhibit unique properties due to the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and binding interactions. The iodine analog may have similar properties but with even greater polarizability.
Conclusion
This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable intermediate in organic synthesis. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
属性
CAS 编号 |
41287-77-8 |
|---|---|
分子式 |
C12H18BrClN2OS |
分子量 |
353.71 g/mol |
IUPAC 名称 |
3-[4-(5-bromopyridin-2-yl)oxybutyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H17BrN2OS.ClH/c13-11-3-4-12(14-9-11)16-7-2-1-5-15-6-8-17-10-15;/h3-4,9H,1-2,5-8,10H2;1H |
InChI 键 |
CLMSSAXBOFCANU-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1CCCCOC2=NC=C(C=C2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


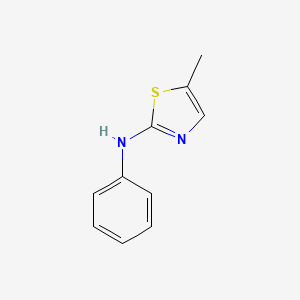
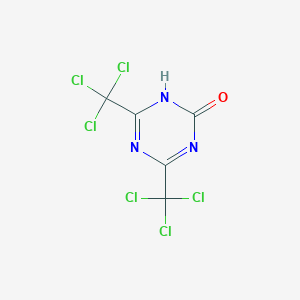

![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
